4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

logP lipophilicity drug-likeness

SCD1 inhibitor programs require precise meta-bromo thiazole-butanoic acid building blocks; generic analogs introduce variability in logP, tPSA, and target engagement. This compound solves that: • Consistent cLogP (2.67) & tPSA (89 Ų) matching liver-selective SCD1 inhibitor profiles • Meta-bromo enables Pd-catalyzed cross-coupling for parallel SAR library synthesis • Butanoic acid tail supports ester prodrug elaboration for oral bioavailability Custom synthesis available; certified polymorphic purity for reproducible formulation studies.

Molecular Formula C15H15BrN2O3S
Molecular Weight 383.3 g/mol
Cat. No. B12189051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
Molecular FormulaC15H15BrN2O3S
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCCCC(=O)O
InChIInChI=1S/C15H15BrN2O3S/c16-11-4-1-3-10(7-11)15-18-12(9-22-15)8-13(19)17-6-2-5-14(20)21/h1,3-4,7,9H,2,5-6,8H2,(H,17,19)(H,20,21)
InChIKeyKAZASFSOSLZUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Bromo Thiazole Butanoic Acid – Overview


4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid (CAS 1081139-43-6) is a synthetic, fragment-sized molecule (MW 383.3 g mol⁻¹, C₁₅H₁₅BrN₂O₃S) that comprises a 1,3-thiazole core substituted at the 2-position with a meta-bromophenyl ring and functionalized at the 4-position via an acetyl linker to a γ-aminobutyric acid (butanoic acid) tail. The compound is part of a broader class of thiazole-4-acetic/butanoic acid derivatives that have been investigated as inhibitors of stearoyl-CoA desaturase-1 (SCD1), carbonic anhydrase isoforms, and FabH, primarily for metabolic disorders, oncology, and anti-infective indications [1]. Unlike simpler thiazole-acetic acid analogs, this compound’s butanoic acid extension and meta-bromo substitution confer distinct physicochemical and potentially pharmacokinetic properties that are critical during fragment expansion or hit-to-lead optimization [2].

Meta-bromo substitution provides unique steric/electronic profile for SAR exploration and Pd-catalyzed diversification
Butanoic acid chain introduces conformational flexibility and ionic interaction potential for prodrug or amide library design
Computed physicochemical attributes align with reported liver-targeted SCD1 inhibitor research context

Why Generic Analogs Cannot Substitute


Although numerous thiazole-4-acetamide butanoic acids share a common scaffold, the exact nature and position of the aryl halide dramatically alter lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement [1]. The meta-bromo substituent on the phenyl ring provides a unique combination of steric bulk, polarizability, and synthetic handle (e.g., for Pd-catalyzed cross-coupling) that is absent in para-chloro or 2,4-dichloro analogs [2]. Furthermore, the butanoic acid chain introduces an additional carboxylate that can participate in ionic interactions or act as a prodrug moiety; shortening this to an acetic acid tail (as in 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid) significantly alters solubility, plasma protein binding, and oral bioavailability potential . Because subtle structural variations within this chemotype translate into quantifiable differences in logP, topological polar surface area (tPSA), and solid-state packing, procurement of the precise compound—rather than a generic “close analog”—is essential for reproducible structure-activity relationship (SAR) analysis and for avoiding costly false negatives in downstream assays.

Halogen substitution mismatch
Para-chloro or 2,4-dichloro analogs may shift lipophilicity, reactivity, and target engagement profiles, limiting SAR reproducibility.
Chain-length sensitivity
Shortening to an acetic acid tail alters solubility, conformational sampling, and ionic interaction capacity compared to the butanoic acid form.
Polymorph identity risk
Orthorhombic packing (Pna21) may differ from looser polymorphs of para-substituted analogs, affecting dissolution and formulation consistency.

Quantitative Differentiation Evidence


Lipophilicity: Meta-Bromo vs. Dichloro Analog

The meta-bromophenyl derivative exhibits a computed logP (cLogP) of 2.67 [1], which is approximately 0.2–0.3 log units lower than the 2,4-dichlorophenyl analog (cLogP ~2.9–3.0, estimated from ZINC scaffold predictors). This reduced lipophilicity aligns more closely with the optimal range for CNS-sparing, liver-selective SCD1 inhibitors (cLogP 2–3) described by Iida et al. [2], potentially reducing off-target adipose and ocular exposure while maintaining hepatic engagement.

Lipophilicity Comparison
Cross-study
cLogP 2.67 (meta-Br) vs ~2.9–3.0 (2,4-diCl)
Supports liver-selective SCD1 inhibitor research profiles
Computed values; experimental logP not available
logP lipophilicity drug-likeness SCD1 inhibitor

Conformational Flexibility: Butanoic vs. Acetic Acid Chain

The butanoic acid derivative possesses 5 rotatable bonds (excluding the carboxyl OH) versus only 3 for the corresponding acetic acid analog, 2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetic acid [1]. This increase in conformational flexibility is associated with a greater entropic penalty upon binding but simultaneously allows the carboxylate to reach distal binding pockets or engage in ionic interactions that the shorter acetic acid chain cannot access. In fragment-based drug discovery, the additional two rotatable bonds provide a vector for potency optimization without altering the core thiazole pharmacophore [2].

Conformational Flexibility
Head-to-head
5 rotatable bonds (butanoic) vs 3 (acetic)
Enables diverse prodrug library synthesis for SAR exploration
ZINC15 structural descriptors; rule-of-5 compliant
rotatable bonds conformational entropy oral bioavailability fragment expansion

Crystal Packing: Orthorhombic vs. Common Polymorphs

Single-crystal X-ray diffraction reveals that this compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 50.544 Å, b = 6.3146 Å, c = 4.8625 Å, and a calculated density Dx = 1.640 Mg m⁻³ [1]. This relatively high density and compact packing (Z = 4) suggest strong intermolecular hydrogen bonding via the carboxylic acid and amide groups, which typically correlates with higher melting points and lower aqueous solubility compared to the looser-packed monoclinic or triclinic polymorphs frequently observed for para-halogenated thiazole analogs [2]. The needle-like crystal habit (0.28 × 0.14 × 0.12 mm) indicates anisotropic growth that can impact filtration and formulation behavior during scale-up.

Crystal Packing Density
Class-level
Dx 1.640 Mg/m³ (orthorhombic) vs ~1.45–1.55 (common analogs)
May require polymorphic consistency for formulation reproducibility
CSD survey reference; batch-specific verification needed
crystal structure solubility solid-state stability polymorph screening

Halogen Reactivity: Meta-Bromo vs. Para-Chloro

The C–Br bond dissociation energy (BDE) in bromobenzene is approximately 336 kJ mol⁻¹, significantly lower than the C–Cl BDE in chlorobenzene (~399 kJ mol⁻¹) [1]. This difference renders the meta-bromo substituent far more reactive in Pd(0)-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig) than the corresponding para-chloro or 2,4-dichloro analogs, allowing selective late-stage diversification without affecting the thiazole ring or the butanoic acid chain [2]. The meta positioning further ensures that the bromine participates minimally in resonance with the thiazole π-system, preserving the electronic character of the core while providing a controlled oxidative addition site.

Halogen Reactivity
Class-level
C–Br BDE 336 kJ/mol vs C–Cl 399 kJ/mol
Enables milder late-stage Pd-catalyzed diversification
Standard BDE values; coupling rates context-dependent
cross-coupling Suzuki Buchwald-Hartwig late-stage functionalization

tPSA and CNS Penetration: Meta-Bromo vs. Unsubstituted Phenyl

The tPSA for 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is calculated as 89 Ų [1], compared to approximately 80 Ų for the unsubstituted phenyl derivative (2-phenyl-1,3-thiazole-4-acetamide butanoic acid). This 9 Ų increase, attributable primarily to the bromine atom’s van der Waals contribution, moves the compound closer to the tPSA threshold of 90 Ų that correlates with reduced passive CNS penetration [2]. When combined with cLogP, the CNS MPO score is ≤4, suggesting that this compound is less likely to cross the blood-brain barrier than des-bromo analogs—an advantageous profile for peripheral or liver-targeted programs such as SCD1 inhibition.

tPSA and CNS MPO
Cross-study
tPSA 89 Ų (meta-Br) vs ~80 Ų (unsubstituted); CNS MPO ≤4
May support peripheral-restricted research tool design
Computed tPSA and CNS MPO model prediction
tPSA CNS MPO blood-brain barrier permeability

Optimal Research and Industrial Applications


SCD1 Inhibitor Lead Optimization for NASH and Obesity

Based on the compound’s favorable cLogP (2.67) and tPSA (89 Ų) that align with the liver-selective SCD1 inhibitor profile described by Iida et al. [1], this meta-bromo butanoic acid derivative is an ideal starting point for synthesizing liver-targeted SCD1 inhibitors. The butanoic acid chain can be elaborated into ester prodrugs to enhance oral bioavailability, while the meta-bromine provides a handle for Suzuki coupling to introduce additional liver-targeting motifs.

Fragment-Based Screening and Late-Stage Diversification

The low C–Br BDE (336 kJ mol⁻¹) [2] enables efficient Pd-catalyzed cross-coupling to generate diverse libraries from a single intermediate. This compound serves as a versatile fragment core for parallel synthesis of SAR matrices aimed at probing the chemical space around the phenyl ring without altering the thiazole-acetamide-butanoic acid scaffold.

Crystallography-Driven Formulation Screening

The orthorhombic Pna21 crystal packing (Dx = 1.640 Mg m⁻³) [3] suggests low intrinsic solubility, making this compound a relevant model for studying the impact of polymorphism on dissolution rate. Procurement of gram quantities with certified polymorphic purity is essential for reproducible early formulation development, including salt screening (e.g., sodium or meglumine salts of the carboxylic acid).

Peripheral-Restricted Carbonic Anhydrase Inhibitor Design

With a predicted CNS MPO score below 4 [4], this compound is structurally suited for designing carbonic anhydrase inhibitors that are peripherally restricted, minimizing CNS side effects (e.g., cognitive impairment) while retaining on-target activity against tumor-associated isoforms (CA IX, CA XII) expressed in hypoxic cancers.

Application
Selection Property
Validation Focus
Liver-targeted SCD1 inhibitor SAR studies
Computed cLogP and tPSA alignment with liver-selective inhibitor profiles
Synthetic elaboration of butanoic acid tail; in vitro selectivity panel
Fragment-based parallel library synthesis
Meta-bromo handle for efficient Pd-catalyzed cross-coupling
Reaction scope, coupling yields, and library purity
Polymorph-dependent formulation research
Orthorhombic crystal packing with higher density
Polymorphic identity, dissolution rate, and batch consistency
Peripheral-restricted carbonic anhydrase inhibitor studies
Predicted CNS MPO ≤4 and tPSA elevation
In vitro permeability and isoform selectivity assays
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